Cas no 1334674-88-2 ((2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol)

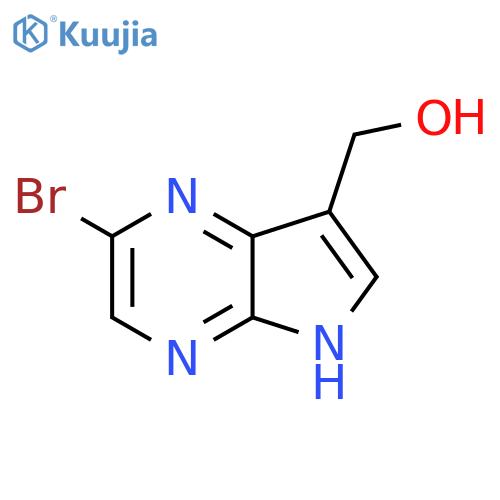

1334674-88-2 structure

商品名:(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

- 5H-Pyrrolo[2,3-b]pyrazine-7-methanol,2-bromo-

- (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-methanol

- 1334674-88-2

- SCHEMBL1352615

- SSMZHWLBKAFZMR-UHFFFAOYSA-N

- CS-0137913

- DB-120458

- DS-9996

- AKOS027251382

- (2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol

-

- MDL: MFCD24386929

- インチ: 1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10)

- InChIKey: SSMZHWLBKAFZMR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C2C(C(CO)=CN2)=N1

計算された属性

- せいみつぶんしりょう: 226.96942g/mol

- どういたいしつりょう: 226.96942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 61.8

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B283300-250mg |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 250mg |

$ 590.00 | 2022-06-07 | ||

| Alichem | A099001477-5g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95% | 5g |

4,872.24 USD | 2021-06-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B16605-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95% | 1g |

¥17062.0 | 2022-04-28 | |

| Chemenu | CM248896-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95% | 1g |

$1657 | 2024-08-02 | |

| Chemenu | CM248896-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95% | 1g |

$1403 | 2021-08-04 | |

| Crysdot LLC | CD11292586-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95+% | 1g |

$720 | 2024-07-18 | |

| Key Organics Ltd | DS-9996-5g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | >95% | 5g |

£4546.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208553-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 95+% | 1g |

¥12927.00 | 2024-08-09 | |

| Key Organics Ltd | DS-9996-1g |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | >95% | 1g |

£1894.00 | 2025-02-08 | |

| TRC | B283300-50mg |

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |

1334674-88-2 | 50mg |

$ 185.00 | 2022-06-07 |

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1334674-88-2 ((2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量